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Compound of Interest

Compound Name: 2,5-Difluoro-3-nitrobenzamide

Cat. No.: B13080768

Get Quote

Introduction & Scaffold Utility
2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) is a densely functionalized arene

characterized by a unique electronic "push-pull" system. Its value in drug discovery lies in its

ability to serve as a core for bicyclic heterocycles (e.g., quinazolines, benzimidazoles) via

sequential nucleophilic aromatic substitution (SNAr) and reduction-cyclization cascades.

Key Reactivity Features:

C2-Fluorine: Highly activated for SNAr due to the ortho-positioning of two strong electron-

withdrawing groups (EWGs): the nitro group (-NO2) and the amide (-CONH2).

C5-Fluorine: Electronically "deactivated" relative to C2 (meta to both EWGs), allowing for

exquisite regiocontrol.

Nitro Group: Serves as a latent amine for intramolecular cyclization.
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Mechanism 1: Regioselective SNAr (The "Ortho-Ortho"
Effect)
The primary reaction pathway is the displacement of the C2-fluorine by nucleophiles (amines,

thiols, alkoxides).

Regioselectivity Logic: The C2 position is sandwiched between the -NO2 (C3) and -CONH2

(C1) groups. Both groups stabilize the anionic Meisenheimer complex intermediate via

resonance. In contrast, the C5-fluorine is meta to both EWGs, preventing effective

resonance delocalization of the negative charge. Consequently, C2 is >1000x more reactive

than C5.

The "Assisted" Mechanism: When using primary or secondary amines, the amide proton

(C1-CONH2) can form an intramolecular hydrogen bond with the incoming nucleophile or the

leaving fluoride, lowering the activation energy (transition state stabilization).

Mechanism 2: Chemoselective Nitro Reduction
Following SNAr, the C3-nitro group is often reduced to an aniline.

Challenge: Standard catalytic hydrogenation (H2/Pd-C) carries a risk of hydrodefluorination

(loss of the C5-F) or hydrogenolysis of the amide.

Solution: Dissolving metal reductions (Fe/NH4Cl or Zn/AcOH) are preferred to maintain the

integrity of the C5-fluorine and the amide bond.

Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways and the electronic logic governing

regioselectivity.
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Caption: Reaction cascade showing the preferential SNAr at C2 followed by nitro reduction. C5

attack is electronically precluded.

Validated Experimental Protocols
Protocol A: Regioselective SNAr with Morpholine
Objective: Synthesis of 5-fluoro-2-morpholino-3-nitrobenzamide. Rationale: Mild conditions are

sufficient due to high substrate activation. Excessive heat is avoided to prevent C5 substitution

or amide hydrolysis.

Materials:

2,5-Difluoro-3-nitrobenzamide (1.0 equiv)[1]

Morpholine (1.1 equiv)

Diisopropylethylamine (DIPEA) (1.2 equiv)

Acetonitrile (ACN) or Tetrahydrofuran (THF) [0.2 M concentration]

Step-by-Step:

Dissolution: Charge a round-bottom flask with 2,5-difluoro-3-nitrobenzamide and ACN. Stir

until fully dissolved.
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Cooling: Cool the solution to 0°C using an ice bath (exotherm control).

Addition: Add DIPEA followed by the dropwise addition of Morpholine over 5 minutes.

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Product usually is more

polar (lower Rf) and bright yellow.

Workup:

Pour the reaction mixture into 5 volumes of ice-cold water.

The product typically precipitates as a yellow solid.

Filter the solid, wash with cold water (x3), and dry under vacuum at 45°C.

Yield Expectation: 85–95%.

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)
Objective: Reduction to 3-amino-2,5-difluorobenzamide (or C2-substituted derivative) without

defluorination.

Materials:

Nitro-precursor (1.0 equiv)

Iron powder (325 mesh, reduced) (5.0 equiv)

Ammonium Chloride (NH4Cl) (5.0 equiv)

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

Suspension: Suspend the nitro compound in EtOH/H2O (4:1).

Activation: Add NH4Cl and Iron powder.
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Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 1–3 hours.

Mechanism:[2][3][4][5] The reaction proceeds via electron transfer from the metal surface.

NH4Cl acts as an electrolyte and mild proton source.

Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad

with hot ethanol.

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in

EtOAc/Water, separate layers, and dry the organic phase over Na2SO4.

Purification: Recrystallization from EtOH or column chromatography.

Summary of Reactivity Data
Reaction Type Target Position

Reagent
System

Conditions Selectivity

SNAr C2-F
Prim./Sec.

Amines, DIPEA
THF, 0°C -> RT

High (>98%). C2

is activated by o-

NO2 and o-

CONH2.

SNAr C5-F Amines
High Temp

(>100°C)

Low. Only occurs

under forcing

conditions or if

C2 is blocked.

Reduction -NO2 Fe / NH4Cl
EtOH/H2O,

Reflux

Excellent.

Preserves Ar-F

bonds.

Reduction -NO2 H2 / Pd-C MeOH, RT

Moderate. Risk

of C-F bond

cleavage

(hydrodefluorinati

on).
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Regioselectivity Loss: If you observe C5 substitution, ensure the reaction temperature is kept

below 40°C. C5 activation requires significantly higher energy.

Hydrolysis: The amide group is stable under the mild basic conditions of Protocol A. Avoid

strong aqueous bases (NaOH/KOH) at high temperatures, which will hydrolyze the amide to

the carboxylic acid.

Solubility: If the starting material is insoluble in ACN, switch to DMF or DMSO. Note that

DMF reactions are faster due to the polar aprotic effect; reduce temperature to -10°C initially.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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